N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide
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Description
N-(3-cyclopropyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-[1,1'-biphenyl]-4-carboxamide is a useful research compound. Its molecular formula is C24H21N5O2 and its molecular weight is 411.465. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the mitogen-activated protein kinase (MAPK) . MAPKs are a family of protein kinases that play a significant role in various cellular processes such as proliferation, differentiation, and cell survival/apoptosis .
Mode of Action
This compound acts as an inhibitor of the MAPK . It binds to the active site of the kinase, preventing it from phosphorylating its substrates. This inhibition disrupts the normal functioning of the MAPK pathway, leading to changes in the cellular processes controlled by this pathway .
Biochemical Pathways
The MAPK pathway is a key signaling pathway in cells. It is involved in transmitting signals from receptors on the cell surface to the DNA in the nucleus. The MAPK pathway controls several cellular activities, including cell growth, division, and response to stress . By inhibiting MAPK, this compound can affect these cellular activities.
Result of Action
The inhibition of the MAPK pathway by this compound can lead to a variety of cellular effects. For example, it may slow cell growth and division, potentially making it useful in the treatment of diseases characterized by abnormal cell proliferation. It could also affect how cells respond to stress, influencing their survival .
Properties
IUPAC Name |
N-[5-cyclopropyl-2-(4-methyl-6-oxo-1H-pyrimidin-2-yl)pyrazol-3-yl]-4-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2/c1-15-13-22(30)27-24(25-15)29-21(14-20(28-29)18-9-10-18)26-23(31)19-11-7-17(8-12-19)16-5-3-2-4-6-16/h2-8,11-14,18H,9-10H2,1H3,(H,26,31)(H,25,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATBJBEWVKUCEFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=N1)N2C(=CC(=N2)C3CC3)NC(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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